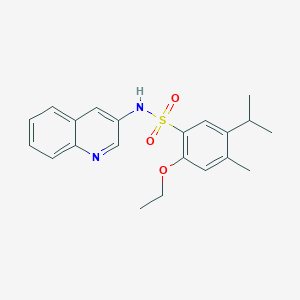![molecular formula C22H23N3O4S B12193709 N-(1-benzylpiperidin-4-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12193709.png)
N-(1-benzylpiperidin-4-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpiperidin-4-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that features a piperidine ring, a thiazolidine ring, and a furan ring. Compounds with such structures are often studied for their potential pharmacological properties, including their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide likely involves multiple steps, including the formation of the piperidine ring, the thiazolidine ring, and the furan ring. Each of these steps would require specific reagents and conditions, such as:
Formation of the Piperidine Ring: This could involve the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions.
Formation of the Thiazolidine Ring: This might involve the reaction of a thiourea derivative with a carbonyl compound under acidic conditions.
Formation of the Furan Ring: This could involve the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimizing the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to form alcohol derivatives.
Substitution: The benzyl group on the piperidine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and amines (NH2-).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone derivative, while reduction of the carbonyl groups in the thiazolidine ring might yield alcohol derivatives.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide may have various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological targets, such as enzymes or receptors.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Evaluating its potential use in industrial processes, such as catalysis or materials science.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide would depend on its specific interactions with molecular targets. These might include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to.
Pathways Involved: The biochemical pathways that are affected by the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other piperidine derivatives, thiazolidine derivatives, and furan derivatives. Examples include:
Piperidine Derivatives: N-benzylpiperidine, N-methylpiperidine.
Thiazolidine Derivatives: Thiazolidine-2,4-dione, 5-(furan-2-ylmethylidene)-thiazolidine-2,4-dione.
Furan Derivatives: Furan-2-carboxaldehyde, 2-furanmethanol.
Uniqueness
The uniqueness of N-(1-benzylpiperidin-4-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide lies in its combination of structural features, which may confer unique reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C22H23N3O4S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C22H23N3O4S/c26-20(15-25-21(27)19(30-22(25)28)13-18-7-4-12-29-18)23-17-8-10-24(11-9-17)14-16-5-2-1-3-6-16/h1-7,12-13,17H,8-11,14-15H2,(H,23,26)/b19-13- |
InChI Key |
HQRSMQUHZKJQSF-UYRXBGFRSA-N |
Isomeric SMILES |
C1CN(CCC1NC(=O)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=O)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C(=O)C(=CC3=CC=CO3)SC2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Dimethoxyphenyl)methylene]-7-[(3,5-dimethylpiperidyl)methyl]-6-hydroxy benzo[b]furan-3-one](/img/structure/B12193630.png)

![N-[(2E)-3-ethyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12193640.png)
![(2Z)-7-[(dipropylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12193656.png)
![1-[(4-Butoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B12193658.png)
![N,N-diethyl-3-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B12193661.png)
![2-(dipropylamino)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12193673.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate](/img/structure/B12193682.png)
![8-chloro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12193686.png)


![(2Z)-2-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12193701.png)
![[(2,4-Dichloro-3-methylphenyl)sulfonyl]prop-2-enylamine](/img/structure/B12193717.png)
![1-{4-[2-(4-(2-Pyridyl)piperazinyl)acetyl]phenyl}pyrrolidin-2-one](/img/structure/B12193725.png)
